molecular formula C16H14N2O2 B303269 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B303269
M. Wt: 266.29 g/mol
InChI Key: OGOKWFYRDLILPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MPDP or MDP and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. However, studies have suggested that MDP may act as a dopamine receptor agonist, which could explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that MDP may have a range of biochemical and physiological effects. For example, MDP has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in cells. Additionally, MDP has been found to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MDP has been shown to have low toxicity in animal studies. However, one limitation of using MDP in lab experiments is that its mechanism of action is not well understood, which could make it difficult to interpret results.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is to further investigate its potential use as a neuroprotective agent for the treatment of neurological disorders. Additionally, more research is needed to understand the exact mechanism of action of MDP and how it interacts with the dopamine receptor. Finally, studies could investigate the potential use of MDP as an analgesic or anti-inflammatory agent.

Synthesis Methods

The synthesis of 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and acetophenone under reflux conditions. The reaction yields a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Research on 4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown that it has potential therapeutic properties. Studies have suggested that MDP may have neuroprotective effects and could be used to treat neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, MDP has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

Product Name

4-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-17-18(16(15)19)13-5-3-2-4-6-13/h2-11,15H,1H3

InChI Key

OGOKWFYRDLILPV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2C=NN(C2=O)C3=CC=CC=C3

Origin of Product

United States

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